molecular formula C10H12F3N5 B11738300 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11738300
M. Wt: 259.23 g/mol
InChI Key: FZZIHRPMXZFLOM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves several steps. One common method involves the difluoromethylation of heterocycles via a radical process . This process is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients.

Industrial Production Methods

Industrial production of this compound can involve a direct fluorination reaction with a fluorination gas comprising elemental fluorine (F2) in a reactor resistant to elemental fluorine and hydrogen fluoride (HF) . The starting material, a difluoromethyl-pyrazole compound dissolved in an inert solvent, is subjected to the direct fluorination reaction.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include elemental fluorine for fluorination, hydrogen fluoride for maintaining reaction conditions, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions include various fluorinated derivatives of the compound, which can be further utilized in different applications .

Scientific Research Applications

1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific difluoromethyl and pyrazole moieties, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C10H12F3N5

Molecular Weight

259.23 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H12F3N5/c1-6-7(9(11)17(2)15-6)5-14-8-3-4-18(16-8)10(12)13/h3-4,10H,5H2,1-2H3,(H,14,16)

InChI Key

FZZIHRPMXZFLOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNC2=NN(C=C2)C(F)F)F)C

Origin of Product

United States

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